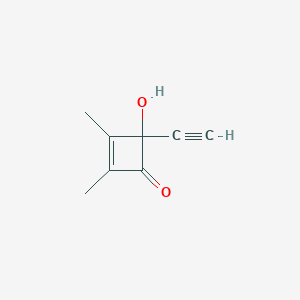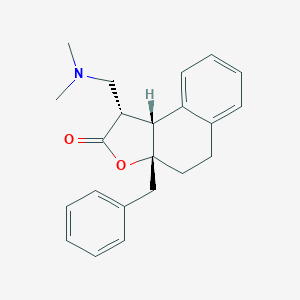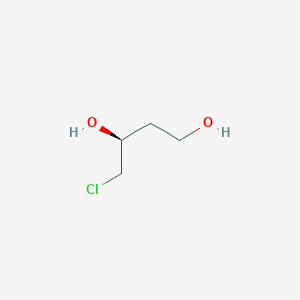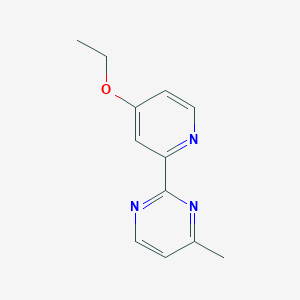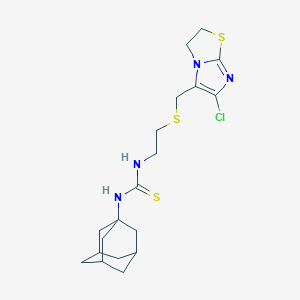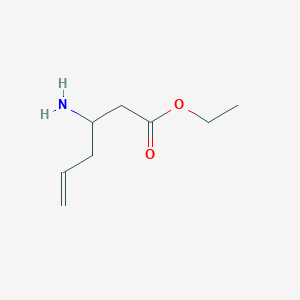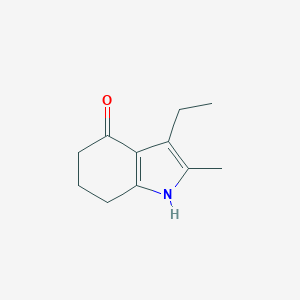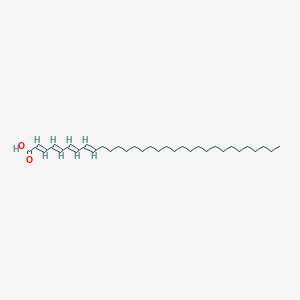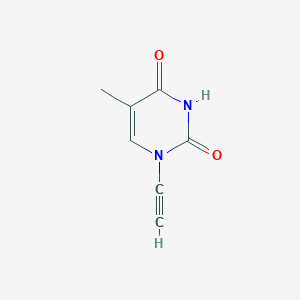
1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione, also known as EMPD, is a heterocyclic compound with potential applications in scientific research. It is a pyrimidine derivative with a methyl and an ethynyl group attached to the molecule. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Wirkmechanismus
The mechanism of action of 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione inhibits the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which is essential for DNA replication and cell proliferation. 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have antiviral and antifungal activity. 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione has been reported to inhibit the growth of Candida albicans, a common fungal pathogen. In addition, 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione has some limitations. It is unstable in solution and can degrade over time, which may affect the results of experiments. In addition, 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its use as an antiviral and antifungal agent. Moreover, 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione can be used as a starting material to synthesize novel compounds with potential pharmacological activity. The development of more stable analogs of 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione may also be of interest for future research. Finally, the role of 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione in the de novo pyrimidine biosynthesis pathway should be further elucidated to better understand its mechanism of action.
Synthesemethoden
1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione can be synthesized using various methods, including the reaction of 5-methyluracil with acetylene or by the reaction of 5-methyluracil with ethynylmagnesium bromide. Another method involves the reaction of 5-methyluracil with trimethylsilylacetylene followed by deprotection with TBAF. The yield of 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione varies depending on the method used, with the highest yield reported to be 70%.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione has also been studied for its potential use as an antiviral and antifungal agent. Moreover, 1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione has been used to synthesize novel compounds with potential pharmacological activity.
Eigenschaften
CAS-Nummer |
141299-25-4 |
|---|---|
Produktname |
1-Ethynyl-5-methylpyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
1-ethynyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c1-3-9-4-5(2)6(10)8-7(9)11/h1,4H,2H3,(H,8,10,11) |
InChI-Schlüssel |
VRAJRJPBTFYGAE-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C#C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C#C |
Synonyme |
2,4(1H,3H)-Pyrimidinedione, 1-ethynyl-5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)

